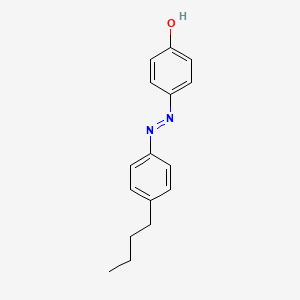

4-(4-Butylphenylazo)phenol

Descripción

Contextualizing Azo Chromophores in Functional Materials Science

Azo chromophores, which feature a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings, are fundamental to the field of functional materials science. researchgate.netresearchgate.net Their defining characteristic is the ability to undergo reversible trans-cis isomerization when exposed to light of a specific wavelength. researchgate.netmdpi.com The trans isomer is generally more thermodynamically stable, while the cis isomer can be generated upon irradiation with UV light. This photo-switching behavior leads to significant changes in molecular geometry, which can be harnessed to control material properties at both the molecular and macroscopic levels. researchgate.net

The incorporation of azo chromophores into various material architectures, including polymers, dendrimers, and molecular glasses, has been extensively investigated. researchgate.net This has led to the development of materials with light-responsive behaviors, such as photo-switchable surfaces, photo-mechanical actuators, and materials for optical data storage. researchgate.netmdpi.com The efficiency and clean nature of the photochemical isomerization make azo compounds particularly attractive for these applications. researchgate.net The addition of electron-donating and electron-withdrawing groups to the azobenzene (B91143) backbone can further tune the electronic and optical properties of these materials. researchgate.net

The Significance of Phenolic Moieties in Molecular Engineering

Phenolic moieties, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are of paramount importance in molecular engineering due to their unique structural and chemical features. nih.govescholarship.org The hydroxyl group can participate in hydrogen bonding, a key intermolecular interaction that influences the self-assembly and bulk properties of materials. escholarship.org Furthermore, the aromatic ring provides a platform for π-π stacking interactions, another crucial non-covalent force in the design of functional molecular systems. nih.gov

The versatility of phenolic compounds stems from their ability to engage in a wide array of interactions, including covalent and non-covalent bonds with various organic and inorganic materials. nih.govescholarship.org These interactions include hydrogen bonding, π-π stacking, hydrophobic effects, and coordination with metal ions. escholarship.org This multifunctionality allows for the engineering of materials with tailored properties, such as adhesiveness, antioxidant capabilities, and specific surface chemistries. escholarship.orgrsc.org Phenolic compounds have been instrumental in the development of nanomaterials and biointerfaces, demonstrating their broad applicability in materials science. scispace.com

Overview of Azo-Phenols as Photoresponsive and Liquid Crystalline Systems

The combination of an azo chromophore and a phenolic moiety within a single molecule, forming an azo-phenol, gives rise to systems with both photoresponsive and liquid crystalline properties. The photo-isomerization of the azo group can be used to disrupt or alter the liquid crystalline order of the material, allowing for light-based control over its phase behavior. rsc.orgresearchgate.net This "photomelting" behavior, where a solid or liquid crystalline material transitions to a more disordered state upon irradiation, is of significant interest for developing photosensitive materials. mdpi.com

Hydrogen bonding involving the phenolic hydroxyl group plays a crucial role in the formation and stability of liquid crystalline phases in these systems. rsc.org Supramolecular liquid crystals can be formed through hydrogen bonding between azo-phenols and other molecules, such as stilbazoles. rsc.org The thermal stability of these liquid crystalline phases can be influenced by subtle changes in the molecular structure, such as the introduction of fluorine atoms. rsc.org The fast photoinduced order-disorder transitions and rapid recovery of the liquid crystalline state make these materials promising for various photonic applications. rsc.org

Research Scope and Importance of 4-(4-Butylphenylazo)phenol and its Congeners

Within the broader class of azo-phenols, this compound and its related compounds (congeners) are of particular interest to researchers. The butyl group provides a degree of conformational flexibility and influences the intermolecular interactions, which in turn affects the liquid crystalline properties. The specific placement of the butyl group and the hydroxyl group on the phenyl rings allows for systematic studies into structure-property relationships.

Research on this compound often involves its synthesis and characterization to understand its chemical and physical properties. chemicalbook.comtcichemicals.com It serves as a model compound for investigating the interplay between molecular structure, hydrogen bonding, photo-isomerization, and mesophase behavior. For instance, studies have explored the structure of related compounds like 5-butoxy-2[(4-butylphenyl)azo]phenol in the nematic phase using techniques such as X-ray diffraction and NMR. acs.org

Furthermore, this compound can be used as a precursor or intermediate in the synthesis of more complex functional materials. worldscientific.comgrafiati.com For example, it has been used to create novel phthalocyanine (B1677752) complexes with potential applications in photophysics and electrochemistry. worldscientific.comgrafiati.com The study of its congeners, where the alkyl chain length or substitution pattern is varied, provides deeper insights into how molecular design can be used to tune the properties of photoresponsive liquid crystalline materials. researchgate.nettandfonline.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-butylphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWNTOUHYJJODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420693 | |

| Record name | 4-(4-Butylphenylazo)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-21-1 | |

| Record name | 4-(4-Butylphenylazo)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 4 Butylphenylazo Phenol Systems

Classic and Contemporary Diazo Coupling Approaches in Azo Compound Synthesis

The primary and most fundamental method for synthesizing 4-(4-butylphenylazo)phenol is the azo coupling reaction, a cornerstone of industrial dye chemistry. aithor.com This process occurs in two main stages: diazotization of an aromatic amine followed by coupling with an electron-rich partner. numberanalytics.comnih.gov

Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O numberanalytics.com

Azo Coupling: The second stage is an electrophilic aromatic substitution reaction. numberanalytics.comjove.com The 4-butylbenzenediazonium ion acts as a weak electrophile and reacts with an activated aromatic compound, in this case, phenol (B47542). jove.comwikipedia.org Phenol is a highly activated coupling partner, especially under slightly alkaline conditions (pH > 7), which facilitates the formation of the more nucleophilic phenoxide ion. jove.com The coupling reaction is regioselective, with the diazonium ion preferentially attacking the para position of the phenol ring due to the strong activating and ortho, para-directing effect of the hydroxyl group. nih.govwikipedia.org This yields the final product, this compound.

Contemporary approaches to diazo coupling focus on improving reaction conditions, safety, and environmental impact. While the fundamental chemistry remains the same, modifications include the use of alternative diazotizing agents like nitrosylsulfuric acid for less reactive amines or the exploration of continuous flow reactors to control the exothermic nature of the reaction and handle unstable intermediates more safely. google.combeilstein-journals.org

Regioselective Functionalization of Phenyl and Phenolic Rings

Further modification of the this compound scaffold is crucial for tuning its properties. Regioselective functionalization allows for the precise introduction of substituents onto either the butyl-substituted phenyl ring or the phenolic ring. This is governed by the directing effects of the existing functional groups.

Phenolic Ring Functionalization: The phenolic ring is highly activated towards electrophilic aromatic substitution due to the potent electron-donating hydroxyl (-OH) group. The -OH group is an ortho, para-director. Since the para position is already occupied by the azo linkage, electrophilic attack will be directed to the two ortho positions (C2' and C6'). Common electrophilic substitution reactions like halogenation, nitration, or sulfonation would primarily yield 2'-substituted or 2',6'-disubstituted derivatives. The azo group (–N=N–Ar) itself is an electron-withdrawing group, which deactivates the ring it is attached to, but it also directs incoming electrophiles to the meta position, although this effect is generally weaker than the activating effect of the hydroxyl group on the other ring.

Phenyl Ring Functionalization: The phenyl ring bearing the butyl group is less activated than the phenolic ring. The butyl group is a weak ortho, para-directing activator. The azo group, being deactivating, will also influence the regioselectivity on this ring. Therefore, functionalizing this ring is more challenging and may require harsher conditions or different synthetic strategies, such as starting with an already functionalized 4-butylaniline (B89568) derivative before the initial diazotization step. For instance, introducing an electron-withdrawing group at the meta position relative to the azo group can significantly alter the electronic properties of the molecule. mdpi.com

Synthesis of Homologous Series and Analogs of this compound

Creating homologous series and analogs of this compound is essential for systematic studies of structure-property relationships, particularly in fields like liquid crystals.

Homologous Series: A common approach to synthesizing a homologous series, such as 4-(4-alkylphenylazo)phenols with varying alkyl chain lengths (e.g., ethyl, hexyl, octyl), involves coupling different 4-alkylanilines with phenol using the standard diazo coupling method. researchgate.net An alternative, more versatile method involves a cross-coupling reaction. For example, a homologous series of 4-(4-n-alkylphenylazo)phenols was prepared by the Negishi coupling of various alkylzinc chlorides with a common precursor, 4-(4-iodophenylazo)phenol. researchgate.nettandfonline.com This strategy allows for the late-stage introduction of the alkyl chain, providing greater flexibility.

Analogs: The synthesis of analogs can involve modifications to any part of the molecule.

Varying the Coupling Component: Replacing phenol with other electron-rich coupling partners like naphthols, resorcinol, or substituted phenols can generate a wide array of analogs with different colors and properties. beilstein-journals.orgcuhk.edu.hk For example, coupling with 2-naphthol (B1666908) would yield 1-(4-butylphenylazo)-2-naphthol.

Substitution on the Aromatic Rings: Introducing substituents such as halogens, nitro groups, or methoxy (B1213986) groups onto either aromatic ring prior to coupling creates analogs with tailored electronic and steric properties. frontiersin.org For instance, starting with 2-chloro-4-butylaniline (B8362715) would result in a final product with a chlorine atom adjacent to the azo bridge.

| Alkyl Chain (n) | Compound Name | Synthetic Method | Reported Yield |

|---|---|---|---|

| 2 | 4-(4-Ethylphenylazo)phenol | Negishi Coupling | 40-70% researchgate.nettandfonline.com |

| 4 | This compound | Diazo Coupling | High |

| 6 | 4-(4-Hexylphenylazo)phenol | Negishi Coupling | 40-70% researchgate.nettandfonline.com |

| 8 | 4-(4-Octylphenylazo)phenol | Negishi Coupling | 40-70% researchgate.nettandfonline.com |

| 10 | 4-(4-Decylphenylazo)phenol | Negishi Coupling | 40-70% researchgate.nettandfonline.com |

Covalent and Non-Covalent Integration into Supramolecular Frameworks (e.g., Calixarenes)

The integration of this compound and similar azo dyes into supramolecular structures is a key strategy for developing advanced materials with responsive properties. rsc.org The azo-phenol unit can act as a photo-responsive guest or be covalently attached to a larger host molecule.

Non-Covalent Integration: Azo-phenols can form host-guest complexes with macrocycles like calixarenes. The phenolic -OH group can form hydrogen bonds with the calixarene's lower rim hydroxyl groups, while the butylphenyl tail can be encapsulated within the hydrophobic cavity of the calixarene (B151959). These non-covalent interactions, including hydrogen bonding and van der Waals forces, are crucial for the stability of the resulting supramolecular assembly. researchgate.net

Covalent Integration: For more robust systems, the azo-phenol moiety can be covalently grafted onto a supramolecular host. This is typically achieved by first functionalizing either the azo-phenol or the host (e.g., calixarene) with a reactive group, and then coupling them together. For example, a calixarene could be modified to have a reactive site that can undergo an etherification or esterification reaction with the phenolic hydroxyl group of this compound. This creates a permanent linkage, resulting in a photo-switchable calixarene derivative. The incorporation of the azo group allows for light-induced changes in the shape and binding properties of the entire supramolecular structure. mdpi.com

Green Chemistry Principles in Azo-Phenolic Synthesis

Traditional azo dye synthesis often involves hazardous reagents and produces significant waste. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate these issues. longdom.org

Key green approaches applicable to this compound synthesis include:

Use of Safer Solvents and Catalysts: Replacing hazardous mineral acids with solid acid catalysts like silica-supported boron trifluoride (nano BF₃·SiO₂) or reusable clays (B1170129) can make the diazotization step cleaner and more efficient. tandfonline.comresearchgate.net These catalysts are often non-corrosive, easy to separate, and can be recycled. researchgate.netrsc.org Water is also being explored as a green solvent for some coupling reactions. researchgate.net

Solvent-Free Reactions: Mechanochemistry, using techniques like grinding or ball-milling, offers a solvent-free alternative for synthesizing azo dyes. longdom.orgrsc.orgscispace.com These methods can reduce reaction times, simplify work-ups, and increase yields. tandfonline.com

Alternative Reagents: Using reagents like methyl nitrite (B80452) or isoamyl nitrite can be an alternative to in situ nitrous acid generation, sometimes offering better control and avoiding the production of acidic waste streams. scirp.org Deep Eutectic Solvents (DES) are also being investigated as environmentally benign media that can stabilize the diazonium salt at room temperature, eliminating the need for strict cooling. rsc.org

| Green Chemistry Principle | Approach | Advantage | Reference |

|---|---|---|---|

| Catalysis | Use of solid acid catalysts (e.g., Fe₃O₄@SiO₂-SO₃H, clays) | Reusable, non-corrosive, easy separation | researchgate.netrsc.org |

| Safer Solvents | Use of Deep Eutectic Solvents (DES) or water | Environmentally benign, can stabilize intermediates | researchgate.netrsc.org |

| Waste Prevention | Solvent-free synthesis (mechanochemistry/grinding) | Reduced solvent waste, often faster reactions | longdom.orgrsc.org |

| Process Intensification | One-pot synthesis, continuous flow reactors | Improved safety, efficiency, and control | beilstein-journals.orgrsc.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Spectroscopic Probes for Electronic Structure and Molecular Conformation (e.g., UV-Vis Absorption, Fluorescence, IR Vibrational Modes)

Spectroscopic techniques are fundamental in understanding the electronic and vibrational properties of 4-(4-Butylphenylazo)phenol.

Fluorescence Spectroscopy: Phenolic compounds can exhibit fluorescence, and this property can be used to study their excited state dynamics. The fluorescence emission of this compound would be influenced by factors such as the solvent environment and the aggregation state of the molecules. For phenol (B47542) itself, fluorescence emission has been observed, and studies on related phenolic compounds show that the emission spectra can provide insights into phototransformation products. academie-agriculture.frresearchgate.net The specific fluorescence characteristics, including excitation and emission maxima and quantum yield, for this compound would require experimental determination.

Infrared (IR) Vibrational Modes: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features. General IR absorptions for phenols include a broad O–H stretching band in the region of 3200–3600 cm⁻¹, C–O stretching vibrations between 1000 and 1260 cm⁻¹, and aromatic C=C stretching bands around 1450–1600 cm⁻¹. libretexts.orgmsu.edu The N=N stretching vibration of the azo group typically appears in the 1400–1450 cm⁻¹ region, though it can be weak and difficult to distinguish from aromatic C=C stretching bands. The presence of the butyl group would be indicated by C-H stretching vibrations around 2850–2960 cm⁻¹. vscht.cz

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Butyl) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| Azo N=N | Stretching | 1400-1450 |

| Phenolic C-O | Stretching | 1000-1260 |

Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Connectivity and Dynamics (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for determining the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the protons of the butyl group. The aromatic protons on the two different phenyl rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. oregonstate.edu The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the azo and hydroxyl groups. The phenolic -OH proton signal can vary in its chemical shift, often appearing as a broad singlet. docbrown.info The protons of the butyl group would resonate in the upfield region, with the terminal methyl group appearing around 0.9 ppm and the methylene (B1212753) groups appearing at progressively downfield shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The aromatic carbons of this compound would give rise to several signals in the range of 110–160 ppm. docbrown.infooregonstate.edu The carbon atom attached to the hydroxyl group (C-OH) would be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons. researchgate.net The carbons of the butyl group would appear in the upfield region of the spectrum, typically between 10 and 40 ppm. compoundchem.com

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Butyl -CH₃ | ~0.9 | Butyl -CH₃ | ~14 |

| Butyl -CH₂- | ~1.3-2.6 | Butyl -CH₂- | ~22-35 |

| Phenolic -OH | Variable (broad singlet) | Aromatic C-H | ~115-130 |

| Aromatic C-H | ~6.5-8.0 | Aromatic C-N | ~140-150 |

| Aromatic C-C (azo) | ~120-130 | ||

| Aromatic C-OH | ~150-160 |

Advanced Mass Spectrometry for Molecular Identification and Mechanistic Insights (e.g., EIMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of this compound (254.33 g/mol ). The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentations would include cleavage of the butyl chain and fragmentation of the aromatic rings and the azo linkage. nist.govdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is highly effective for analyzing mixtures and identifying individual components. For this compound, GC-MS could be used to confirm its identity in a reaction mixture and to detect any impurities. dphen1.comthermofisher.com The retention time from the GC provides an additional identifying characteristic, while the mass spectrum confirms the structure.

Chromatographic Methods for Purity Assessment and Mixture Analysis in Complex Research Systems (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. scirp.orgscirp.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. epa.govmdpi.com By monitoring the elution with a UV-Vis detector, the purity of a sample can be determined by the presence of a single major peak at a characteristic retention time. HPLC can also be used to monitor the progress of a chemical reaction involving this compound or to quantify its presence in complex matrices. nih.gov

Photophysical and Photochemical Research of 4 4 Butylphenylazo Phenol

Elucidation of Photoisomerization Mechanisms (e.g., trans-cis Isomerization Pathways)

The hallmark of azobenzene (B91143) and its derivatives, including 4-(4-butylphenylazo)phenol, is the reversible trans-cis isomerization of the N=N double bond upon light irradiation. beilstein-journals.org The trans isomer is generally more thermally stable. beilstein-journals.org Irradiation with a specific wavelength of light can induce a transformation to the less stable cis isomer. researchgate.net This process is reversible, either photochemically with a different wavelength of light or thermally. beilstein-journals.org

The photoisomerization process results in significant changes in molecular geometry. For the parent azobenzene molecule, the distance between the 4 and 4' carbon atoms decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org While the trans isomer is nearly planar and possesses no dipole moment, the cis isomer adopts an angular geometry, giving it a notable dipole moment. beilstein-journals.org

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion. The rotation mechanism involves the rupture of the N=N π-bond, allowing for rotation around the N-N single bond, followed by the reformation of the π-bond in the other isomeric form. longdom.org The inversion mechanism proceeds through a linear transition state without breaking the N=N double bond. longdom.org The operative mechanism can be influenced by factors such as the electronic nature of substituents on the aromatic rings. researchgate.net For "push-pull" azobenzenes, which have both electron-donating and electron-accepting groups, the isomerization mechanism is thought to proceed via rotation. longdom.org In the case of this compound, the butyl group is weakly electron-donating and the hydroxyl group is also an electron-donator, which can influence the electronic transitions and thus the isomerization pathway. researchgate.net

Excited State Dynamics and Deactivation Processes (e.g., Fluorescence Quantum Yields, Lifetime Measurements)

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent deactivation pathways determine the photophysical and photochemical outcomes. These pathways include fluorescence, non-radiative decay (such as internal conversion and intersystem crossing), and photochemical reactions like isomerization.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed. nist.gov For many azobenzene derivatives, the fluorescence quantum yield is very low because the excited state deactivates rapidly through non-radiative pathways, primarily the efficient trans-cis isomerization. researchgate.net The lifetime of the excited state (τ) is the average time the molecule spends in the excited state before returning to the ground state. Short lifetimes are characteristic of molecules with efficient non-radiative decay channels.

Table 1: General Photophysical Properties of Related Compounds

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Phenol (B47542) | Hexane (B92381) | 260 | 0.075 omlc.org |

| Quinine Sulfate (B86663) (standard) | 0.1 M H2SO4 | 365 | 0.54 rsc.org |

This table provides context from related or standard compounds due to the absence of specific data for this compound in the search results.

Wavelength-Dependent Photoreactivity and Quantum Efficiency Studies

The photoreactivity of this compound is highly dependent on the wavelength of the excitation light. The trans and cis isomers have distinct absorption spectra. Typically, the trans isomer absorbs strongly in the UV-A region (around 320-400 nm) corresponding to the π-π* transition, and weakly in the visible region (around 440 nm) due to the n-π* transition. The cis isomer often shows a stronger n-π* absorption band and a blue-shifted π-π* band. beilstein-journals.org

This spectral separation allows for wavelength-selective control of the isomerization process. Irradiating at a wavelength within the π-π* band of the trans isomer will predominantly drive the trans-to-cis isomerization. Conversely, irradiating at a wavelength where the cis isomer absorbs more strongly can promote the cis-to-trans back-isomerization. researchgate.net

The quantum efficiency (or quantum yield) of a photochemical reaction is the number of molecules that undergo a specific transformation for each photon absorbed. mdpi.com For azobenzenes, the quantum yield of isomerization is wavelength-dependent. Studies on phenolate, the deprotonated form of phenol, have shown that the mechanism of photooxidation is wavelength-dependent. Excitation at different wavelengths can lead to electron ejection from different excited states (S1 vs. S2), resulting in different reaction dynamics and products. nih.govrsc.org This highlights the principle that different excitation energies can access different reactive pathways. While specific quantum efficiency data for the isomerization of this compound is not available, the principles of wavelength-dependent photoreactivity are fundamental to its behavior. nih.govrsc.org

Photochemical Transformations and Degradation Pathways in Diverse Media

Beyond reversible isomerization, prolonged or high-energy irradiation can lead to irreversible photochemical transformations and degradation of this compound. The specific degradation pathways are influenced by the surrounding medium (e.g., solvent, presence of oxygen, pH).

In aqueous environments, phenols can undergo photooxidation. nih.gov For instance, the photolysis of halogenated phenols can lead to the formation of carbene intermediates. mdpi.com The degradation of phenol itself can proceed through different pathways, often involving the formation of catechol as an intermediate, followed by ring cleavage. nih.govresearchgate.net These pathways are often initiated by reactive oxygen species generated during irradiation.

For azobenzene compounds, the azo bond can be susceptible to cleavage under certain conditions. In anaerobic environments, the degradation of phenol can proceed via phosphorylation to phenylphosphate and subsequent carboxylation. nih.gov While this is a biological pathway, it highlights the reactivity of the phenol group. The presence of the butylphenylazo group will significantly influence the degradation, potentially leading to products like 4-butylaniline (B89568) and phenol derivatives upon cleavage of the N=N bond. The degradation in different media, such as in polymers or solutions, can vary due to differences in oxygen availability and the mobility of the molecule. scispace.com

Theoretical Photochemistry and Quantum Chemical Calculations of Electronic Transitions

Theoretical and quantum chemical calculations are powerful tools for understanding the photochemistry of molecules like this compound. These methods can elucidate the energies and characteristics of the ground and excited electronic states, map out the potential energy surfaces, and identify the transition states and conical intersections that govern the reaction pathways. nih.govchemrxiv.org

For azobenzenes, calculations have been crucial in debating the inversion versus rotation isomerization mechanisms. researchgate.net By computing the energy barriers for each pathway, researchers can predict the most likely mechanism. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra and to study the nature of the electronic transitions (e.g., π-π* or n-π*). mdpi.com

Quantum mechanical calculations on phenol and its derivatives have provided insights into their nitration pathways, suggesting that the abstraction of the phenolic hydrogen is a key step. rsc.org Similar calculations for this compound would involve modeling the electronic structure, optimizing the geometries of the trans and cis isomers, and mapping the excited-state potential energy surfaces to identify the minimum energy paths for isomerization. These calculations can also predict how substituents, like the butyl group, influence the electronic properties and photochemical behavior. chemrxiv.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azobenzene |

| Phenol |

| Catechol |

| Phenylphosphate |

| 4-Butylaniline |

| 4-hydroxyisoindoline-1,3-dione |

| Quinine Sulfate |

Liquid Crystalline Behavior and Mesophase Engineering of 4 4 Butylphenylazo Phenol Derivatives

Molecular Design Principles for Inducing and Optimizing Mesogenicity

The emergence of liquid crystalline behavior in derivatives of 4-(4-butylphenylazo)phenol is not accidental but the result of deliberate molecular design. The core principle lies in creating molecules with a significant aspect ratio (length-to-breadth), typically rod-like (calamitic), which promotes anisotropic packing. Several key factors are manipulated to induce and optimize this mesogenicity:

Rigid Mesogenic Core: The azobenzene (B91143) unit provides a rigid, linear core essential for forming an ordered, fluid phase. The π-conjugated system enhances intermolecular attractions through van der Waals forces and π-π stacking, stabilizing the liquid crystal phase. mdpi.com

Flexible Terminal Chains: The attachment of flexible alkyl chains, such as the butyl group in the parent compound, is crucial. These chains act as "molecular lubricants," lowering the melting point without disrupting the anisotropic arrangement of the rigid cores. The length of this alkyl chain significantly influences the type and stability of the mesophase. nih.gov A suitable spacer length between the central core and the terminal chain is vital as it affects dipole moments and molecular interactions that govern mesophase formation. nih.gov

Amphiphilicity: Designing molecules with both hydrophilic (like the amine unit) and hydrophobic parts (like alkyl chains) can encourage the formation of self-assembled structures, which is a cornerstone of lyotropic and thermotropic liquid crystallinity. researchgate.net

Characterization of Mesophase Types (e.g., Nematic, Smectic A, Smectic B) and Their Transitions

Liquid crystals are characterized by phases that are intermediate between the crystalline solid and the isotropic liquid state. nih.gov For derivatives of this compound, several distinct thermotropic mesophases can be observed upon heating or cooling.

Nematic (N) Phase: In the nematic phase, the rod-like molecules exhibit long-range orientational order, aligning their long axes roughly parallel to each other, but they lack any positional order. nih.gov This phase is typically less viscous than smectic phases and can be identified by characteristic textures like schlieren or marbled patterns under a Polarizing Optical Microscope (POM). nih.gov Some derivatives may also form a chiral nematic (N*) phase if the molecules are chiral. nih.gov

Smectic (Sm) Phases: Smectic phases possess a higher degree of order than nematic phases, featuring both orientational and some degree of positional order, with molecules arranged in layers.

Smectic A (SmA): Molecules are arranged in layers with their long axes oriented perpendicular to the layer planes. nih.gov This phase often exhibits a focal-conic fan texture under POM. mdpi.com

Smectic B (SmB): This phase is more ordered than SmA, with hexagonal packing of molecules within the layers.

Smectic C (SmC): Similar to SmA, molecules are arranged in layers, but their long axes are tilted at a constant angle with respect to the layer normal. nih.govmdpi.com

The identification and characterization of these phases and their transition temperatures are primarily accomplished using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). researchgate.net DSC measures the heat flow associated with phase transitions, revealing the temperatures at which transitions from crystal to smectic, smectic to nematic, and nematic to isotropic liquid occur. POM allows for the direct visualization of the unique optical textures associated with each mesophase, confirming the phase type.

For instance, a study on the amphiphilic surfactant C4-Azo-C5-HDA, a derivative of azobenzene, revealed a complex series of phase transitions upon heating and cooling, as detailed in the table below. researchgate.net

| Temperature (°C) | Observed Transition (on cooling) |

| 160 | Isotropic Phase |

| 130 | Nematic Phase Appearance |

| 126 | Nematic-Smectic Transition |

| 122 | Smectic-Crystal Transition |

Influence of Molecular Structure and Substituents on Mesophase Stability and Range

The stability of a mesophase and the temperature range over which it exists are highly sensitive to the molecular structure of the azo-phenol derivative.

The nature of terminal substituents plays a critical role. A study comparing azo-ester linked compounds with different terminal groups found that alkoxy substituents (–OCH₃, –OC₂H₅, –OC₃H₇) resulted in greater mesophase stability compared to halogen substituents (–F, –Cl, –Br). researchgate.net The alkoxy groups likely enhance the dipole moment and polarizability along the molecular axis, strengthening intermolecular forces and stabilizing the ordered liquid crystalline state over a broader temperature range. researchgate.net

The table below summarizes the effect of different terminal substituents on the mesophase stability of a series of azo-ester compounds, demonstrating the superior stabilizing effect of alkoxy groups. researchgate.net

| Terminal Substituent | Mesophase Stability |

| –F | Less Stable |

| –Cl | Less Stable |

| –Br | Less Stable |

| –OCH₃ | More Stable |

| –OC₂H₅ | More Stable |

| –OC₃H₇ | More Stable |

Role of Intramolecular Hydrogen Bonding in Mesophase Formation and Stabilization

Hydrogen bonds are highly directional and selective non-covalent interactions that are pivotal in the construction of supramolecular liquid crystalline architectures. nih.gov In azo-phenolic compounds, the hydroxyl (–OH) group can act as a hydrogen bond donor, while the azo (–N=N–) group can act as an acceptor.

Intramolecular hydrogen bonding, occurring within a single molecule (e.g., between an ortho-hydroxyl group and the azo nitrogen), can have a profound stabilizing effect. This type of bond planarizes the molecular structure, enhances the rigidity of the mesogenic core, and can lead to the formation of a quasi-six-membered ring. This increased rigidity and planarity favor the anisotropic packing required for mesophase formation. Theoretical and experimental studies on other phenol (B47542) chromophores have shown that intramolecular hydrogen bonding significantly alters the molecule's potential energy surface, making it more stable by quenching certain dissociation pathways. rsc.org

While intermolecular hydrogen bonding (between different molecules) is more commonly associated with supramolecular assembly, the principles of stabilization are similar. Strong hydrogen-bonding interactions between molecules can lead to higher thermal stability and a wider temperature range for the liquid crystalline phase. nih.gov The formation of these bonds effectively creates larger, more stable supramolecular units that are more conducive to forming ordered phases. acs.org

Supramolecular Self-Assembly Processes in Azo-Phenolic Liquid Crystals

The liquid crystalline behavior of this compound derivatives is often a manifestation of supramolecular self-assembly. This process involves the spontaneous organization of individual molecules into structurally well-defined aggregates through a combination of non-covalent interactions. mdpi.com

For azo-phenolic systems, the key interactions driving self-assembly include:

Hydrogen Bonding: As discussed, hydrogen bonds between the phenol –OH group of one molecule and the azo or phenol group of another can lead to the formation of linear or dimeric supramolecular structures. nih.gov This is a primary mechanism for building the extended, anisotropic structures needed for mesomorphism.

π-π Stacking: The electron-rich aromatic rings of the azobenzene core can stack on top of one another, contributing significantly to the stability of the assembled structure.

These interactions can lead to the formation of various aggregates, such as stacked columns or layered sheets. nih.gov The photoisomerization capability of the azobenzene unit adds another layer of control. The trans-isomer is linear and promotes self-assembly into ordered LC phases. Upon irradiation with UV light, it can convert to the bent cis-isomer, which disrupts the molecular packing and can trigger a phase transition from an ordered LC state to a disordered isotropic liquid, or lead to the disassembly of supramolecular structures. mdpi.comnih.gov This photo-responsive behavior makes these materials "smart," with potential applications in sensors, actuators, and optical devices.

Molecular Interactions and Computational Modeling Studies

Analysis of Intermolecular Forces

The physical properties of 4-(4-butylphenylazo)phenol are governed by a variety of intermolecular forces. libretexts.orgbyjus.com These are the attractive or repulsive forces that mediate interactions between the molecules. byjus.com The primary intermolecular forces present in this compound are:

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. byjus.com

London Dispersion Forces: As with all molecules, this compound exhibits London dispersion forces. libretexts.orgbyjus.com These temporary attractive forces arise from the constant motion of electrons, which can create instantaneous dipoles. libretexts.org The large number of electrons in the two aromatic rings and the butyl group contribute to significant dispersion forces.

Dipole-Dipole Interactions: The presence of the polar hydroxyl (-OH) group and the azo (-N=N-) group introduces a permanent dipole moment to the molecule. libretexts.orgsavemyexams.com The electrostatic attraction between the positive end of one molecule and the negative end of another constitutes dipole-dipole interactions. savemyexams.com

Hydrogen Bonding: A specific and strong type of dipole-dipole interaction occurs due to the hydroxyl group. libretexts.org The hydrogen atom of the -OH group can form a hydrogen bond with the lone pair of electrons on the oxygen or nitrogen atom of a neighboring molecule. libretexts.orgdocbrown.info

The interplay of these forces dictates properties like melting point, boiling point, and solubility. The presence of hydrogen bonding, in particular, leads to a significantly higher melting point (80 °C) and boiling point compared to non-polar molecules of similar molecular weight. libretexts.orgavantorsciences.comavantorsciences.com

Comprehensive Investigation of Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the structure and properties of this compound in both solid and solution phases. nih.gov

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, molecules of this compound can form extensive networks of intermolecular hydrogen bonds. researchgate.net The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen or nitrogen atom of an adjacent molecule. docbrown.info These interactions are crucial in determining the crystal packing of the solid form.

Intramolecular Hydrogen Bonding: While less common for this specific isomer, related phenol-containing molecules can exhibit intramolecular hydrogen bonding, where the hydrogen of the hydroxyl group interacts with another electronegative atom within the same molecule. nih.gov The likelihood of this depends on the specific conformation and the proximity of the acceptor atom. For this compound, intermolecular hydrogen bonding is the dominant form of this interaction.

The strength and geometry of these hydrogen bonds can be investigated using computational methods, which can predict bond distances and angles, as well as the energetic stabilization provided by these interactions. scirp.org

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetics

Computational chemistry provides powerful tools to understand the electronic properties of this compound.

Density Functional Theory (DFT): DFT is a widely used computational method to investigate the electronic structure of many-body systems. scispace.com For this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformation. scispace.com

Calculate the distribution of electron density, which helps in understanding the molecule's reactivity and the nature of its chemical bonds.

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting electronic transitions and reactivity.

Ab Initio Calculations: These methods are based on first principles of quantum mechanics without using any experimental data. grafiati.comresearchgate.net They can provide highly accurate results for properties such as:

Proton Affinities: Calculations can predict the likelihood of the phenol (B47542) group to accept a proton. nih.gov

Interaction Energies: The strength of intermolecular interactions, such as hydrogen bonding, can be quantified. scirp.org

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental data to confirm the molecular structure.

These calculations have been applied to similar phenol derivatives, providing insights into their structural and energetic properties. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal:

Conformational Flexibility: The butyl chain and the rotation around the C-N and N=N bonds allow for a range of possible conformations. MD simulations can explore these different conformations and determine their relative stabilities.

Solvent Effects: By simulating the molecule in a solvent like water or an organic solvent, the interactions with the surrounding solvent molecules can be studied. This is important for understanding its solubility and behavior in different environments.

Dynamic Properties: MD can be used to simulate diffusion properties and how the molecule moves and reorients in solution. scispace.com

While specific MD studies on this compound are not widely published, the methodology is well-established for studying similar organic molecules in various environments. nih.gov

Electron Transfer Processes and Redox Potentials in Solution and at Interfaces

The electrochemical behavior of this compound is of interest due to the presence of the redox-active phenol and azo groups.

Electron Transfer: Phenolic compounds can undergo one-electron oxidation to form phenoxyl radicals. nih.govnih.gov This process can be coupled with proton transfer, a mechanism known as proton-coupled electron transfer (PCET). nih.govresearchgate.net The azo group can also participate in redox reactions.

Redox Potentials: The redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. rsc.org The oxidation potential of phenols can be studied using techniques like cyclic voltammetry. nih.gov Computational methods, particularly DFT, can be used to calculate theoretical redox potentials, which can then be correlated with experimental values. rsc.orgrsc.org The calculated redox potentials are sensitive to the choice of the density functional and the computational model used. rsc.org

The study of electron transfer and redox potentials is crucial for applications where this compound might be used as an antioxidant or in electrochemical devices.

Table of Predicted Collision Cross Section (CCS) Data

The following table presents predicted collision cross section (CCS) values for different adducts of 4-(4-tert-butylphenylazo)phenol, a structurally similar compound, calculated using CCSbase. uni.lu The collision cross section is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.14918 | 159.1 |

| [M+Na]⁺ | 277.13112 | 166.3 |

| [M-H]⁻ | 253.13462 | 167.5 |

| [M+NH₄]⁺ | 272.17572 | 176.5 |

| [M+K]⁺ | 293.10506 | 163.2 |

| [M+H-H₂O]⁺ | 237.13916 | 151.3 |

| [M+HCOO]⁻ | 299.14010 | 185.3 |

| [M+CH₃COO]⁻ | 313.15575 | 202.9 |

| Data for 4-(4-tert-butylphenylazo)phenol. uni.lu |

Advanced Applications and Functional Materials Based on 4 4 Butylphenylazo Phenol

Development of Optoelectronic Materials and Devices

The conjugated π-system of the azobenzene (B91143) unit in 4-(4-butylphenylazo)phenol and its derivatives imparts significant nonlinear optical (NLO) properties, making them promising candidates for optoelectronic applications. researchgate.netrsc.org Materials incorporating this chromophore are being explored for use in optical devices where modulation of light is essential. vwr.comncsu.edu

Research has shown that organic conjugated molecules can exhibit reversible acidochromism, leading to a switch in their NLO properties from reverse saturated absorption (RSA) in a neutral state to saturated absorption (SA) upon protonation. rsc.org This proton-driven optical switching highlights the potential for developing molecular-level logic gates and memory devices.

Furthermore, derivatives of the core structure, such as those used in novel phthalocyanine (B1677752) complexes, have been investigated for their potential in organic light-emitting diode (OLED) applications. researchgate.net Density functional theory (DFT) calculations on related structures have confirmed their suitability for such devices. researchgate.net The incorporation of the this compound moiety into larger, more complex molecular architectures, such as calix nih.govarenes, is also being explored to create materials for electronic and optoelectronic devices. researchgate.net

Fabrication of Photoresponsive and Switchable Materials (e.g., Optical Switching, Actuators)

The photoisomerization of the azobenzene group in this compound is the key mechanism behind its use in photoresponsive and switchable materials. acs.org This reversible transformation between the thermally stable trans isomer and the metastable cis isomer can be triggered by UV and visible light, respectively, leading to significant changes in molecular geometry, dipole moment, and absorption spectra. nih.govpolympart.ir

Optical Switching for Energy Storage:

A notable application is in the development of composites for optically-controlled thermal energy storage. nih.govscispace.com In these systems, this compound derivatives act as light-responsive dopants within a phase-change material (PCM).

Charging: UV illumination (e.g., 365 nm) converts the trans-azobenzene dopants to their cis form. nih.gov This structural change disrupts the molecular packing of the PCM, preventing it from crystallizing even when cooled below its normal freezing point. nih.gov This process effectively stores latent heat, solar energy, and the isomerization energy of the dopant. nih.gov

Discharging: Subsequent irradiation with visible light (e.g., 450 nm) triggers the back-isomerization to the trans state. nih.gov This allows the PCM to crystallize and release the stored thermal energy on demand. nih.gov

| Property | Uncharged Composite (trans-Azo) | Charged Composite (cis-Azo) | Reference |

| Isomer Ratio | 94% trans | 94% cis (in solution); 90% cis (in composite) | nih.gov |

| Crystallization Temp. | 48 °C (trans-Azo) followed by 38 °C (PCM) | 28 °C (PCM) followed by 9 °C (cis-Azo) | nih.gov |

| State After Cooling | Crystalline Solid | Liquid (Metastable) | nih.gov |

Photoresponsive Actuators:

This compound has been used as a precursor to synthesize functional azobenzene monomers, such as 1-(4-butylphenyl)-2-(4-(hexo-5-ene-1-oxy)phenyl) azoene (BHazo). acs.org This monomer is then copolymerized into liquid crystal elastomer networks (LCNs). These LCNs exhibit exceptional photoresponsive behavior, functioning as powerful actuators. acs.org The photoisomerization of the azobenzene units within the polymer network induces mechanical stress and strain, causing the material to bend, contract, or expand. acs.orgpolympart.ir By varying the content of the azobenzene monomer, the cross-linking density and mechanical properties of the LCN can be precisely tuned. For instance, an LCN with 20% azobenzene content can generate an actuating stress of approximately 5.6 MPa upon cooling, making it a promising material for soft robotics and artificial muscles. acs.org

Design and Application of Chromogenic and Chemosensors for Specific Analytes (e.g., Metal Ions, pH)

The chromophoric nature of the azobenzene unit makes this compound and its derivatives suitable for creating chromogenic and fluorescent chemosensors. researchgate.netmdpi.com These sensors undergo a detectable color or fluorescence change upon binding with a specific analyte, enabling visual or spectroscopic detection. researchgate.netmdpi.com

Metal Ion Detection:

While many chemosensors exist for heavy metal ions like Hg²⁺, Cd²⁺, and Cu²⁺, research has focused on incorporating azobenzene moieties into more complex structures to enhance selectivity and sensitivity. mdpi.commdpi.comnih.govrsc.org For example, 2,6-dimethyl-4-(4-tert-butyl-phenylazo)phenol has been used to synthesize novel phthalonitrile (B49051) derivatives, which are then used to create metal-free and metallophthalocyanine complexes. researchgate.net The photophysical properties of these complexes, such as their fluorescence, can be effectively quenched by certain molecules, indicating their potential as sensors. researchgate.net The design of such sensors often relies on the coordination of the target metal ion with heteroatoms in the sensor molecule, which perturbs the electronic structure of the chromophore and leads to an optical response. mdpi.com

pH Sensing:

The phenol (B47542) group in this compound provides a site for protonation/deprotonation, making it inherently sensitive to changes in pH. This property can be harnessed to create pH-responsive materials. In weakly acidic mediums (pH 4-5), related azocalixarene complexes have shown distinct changes in their absorption spectra. researchgate.net This pH-dependent color change is a hallmark of chromogenic pH indicators and sensors. pyroscience.comswan.chaqualabo.fr By integrating this azophenol structure into polymers or onto surfaces, robust pH sensors can be developed for various environmental and industrial applications. pyroscience.comaqualabo.fr

| Sensor Type | Analyte | Sensing Principle | Observed Change | Reference |

| Phthalocyanine Complex | Various (e.g., 1,4-benzoquinone) | Fluorescence Quenching | Decrease in fluorescence intensity | researchgate.net |

| Azocalix nih.govarene | H⁺ | Chromogenic Response | Change in UV-Vis absorption spectrum | researchgate.net |

| General Chemosensors | Metal Ions (e.g., Hg²⁺, Sn²⁺, Cd²⁺) | Colorimetric/Fluorometric | Color change or fluorescence "on/off" | mdpi.comresearchgate.netrsc.org |

Integration into Polymeric Systems and Hybrid Organic-Inorganic Composites

Incorporating this compound into larger macromolecular structures is a key strategy for translating its molecular properties into functional materials. polympart.ir This can be achieved through polymerization of derivative monomers or by blending the compound into a host matrix. researchgate.netresearchgate.net

Polymeric Systems:

The compound serves as a building block for a variety of photoactive polymers. polympart.irresearchgate.net

Azopolymers: Oxidative polycondensation of related azophenol monomers can produce novel photoactive azopolymers. researchgate.net

Liquid Crystalline Polymers: It is used to create side-chain liquid crystalline polymers, where the azobenzene moiety acts as a mesogen, contributing to the formation of ordered phases like smectic A and smectic C. researchgate.net

Block Copolymers: Atom Transfer Radical Polymerization (ATRP) has been used to synthesize well-defined block copolymers containing azobenzene units, such as poly{11-[4-(4-butylphenylazo)phenoxy]undecyl methacrylate}. polympart.irresearchgate.net

Crosslinked Networks: As detailed previously, it can be converted into a monomer and copolymerized to form high-strength, photo-actuating liquid crystal elastomer networks. acs.org

Hybrid Organic-Inorganic Composites:

Hybrid organic-inorganic materials combine the properties of both components to achieve synergistic effects, such as adding the flexibility of organic polymers to a rigid inorganic matrix. researchgate.net The development of hybrid composites often focuses on creating a large interfacial area between the organic and inorganic phases to maximize charge separation and transport, which is crucial for applications like photovoltaics. mdpi.com While specific research on integrating this compound into inorganic matrices like TiO₂ or silica (B1680970) is emerging, the principles are well-established. researchgate.netmdpi.com Such composites could harness the photoresponsive nature of the azophenol for applications in light-controlled electronics or smart coatings. rsc.org

Research into Smart Materials with Tunable Properties

"Smart materials" are materials that respond to external stimuli, such as light, heat, or pH, in a controlled and often reversible manner. This compound is a cornerstone molecule for designing such materials due to its robust photo-switching capabilities. acs.orgspecificpolymers.com

The research detailed in the preceding sections exemplifies the development of smart materials based on this compound:

Tunable Mechanical Properties: The photo-induced trans-cis isomerization generates mechanical stress in LCNs, allowing their shape and stiffness to be controlled by light, which is the basis for actuators and shape-memory polymers. acs.org

Tunable Energy Storage: Composites containing azobenzene derivatives can store and release thermal energy on demand, triggered by different wavelengths of light, representing a tunable energy management system. nih.gov

Tunable Optical Properties: The reversible change in the absorption spectrum upon isomerization allows for the modulation of light transmission and reflection, which is fundamental for optical switching devices. rsc.orgnih.gov

Tunable Surface Properties: The change in polarity and conformation between the trans and cis isomers can be used to alter the wettability and adhesive properties of a surface coated with a polymer containing this moiety. acs.org For example, the photothermal effect, where light energy is converted to heat, can be used to remotely adjust the tribological (frictional) properties of a material. acs.org

The overarching goal of this research is to leverage the predictable molecular switching of the this compound unit to create macroscopic materials whose properties can be tuned precisely and remotely for advanced applications. acs.orgspecificpolymers.com

Degradation Pathways and Environmental Research

Biodegradation Mechanisms and Microbial Metabolism of Alkylphenols

The biodegradation of azo dyes like 4-(4-butylphenylazo)phenol is a complex process mediated by various microorganisms, including bacteria, fungi, and yeasts. ijcmas.com These microbes utilize enzymatic pathways to break down the complex structure of the dye. The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is typically carried out by enzymes called azoreductases under anaerobic or anoxic conditions. ijcmas.comjazindia.com This cleavage breaks the molecule into smaller, colorless, and potentially harmful aromatic amines. microbiologyresearch.org

A wide range of bacteria, such as Pseudomonas, Bacillus, Escherichia coli, and Staphylococcus species, have been identified as effective degraders of azo dyes. ijcmas.comtandfonline.com Some bacteria can use the dyes as their sole source of carbon and nitrogen under aerobic conditions, while others require anaerobic conditions for the initial azo bond reduction. ijcmas.com A combined anaerobic-aerobic treatment process is often considered highly efficient, where the initial anaerobic stage breaks the azo bond, and a subsequent aerobic stage mineralizes the resulting aromatic amines through ring cleavage. ijcmas.com

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, also play a significant role in degrading azo dyes. tandfonline.comnih.gov They secrete powerful, non-specific extracellular enzymes, including lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. ijcmas.comtandfonline.comnih.gov These oxidative enzymes can degrade a broad spectrum of aromatic compounds without the need for an initial anaerobic reduction step. ijcmas.comtandfonline.com Laccase, for instance, degrades azo dyes through a free radical mechanism that can prevent the formation of toxic aromatic amines. ijcmas.com

The alkylphenol component, represented by the 4-butylphenol (B154549) group, also undergoes microbial metabolism. The degradation of long-chain alkylphenols is well-studied, with most degrading bacteria belonging to the Sphingomonas genus. nih.gov These bacteria utilize an unusual ipso-substitution mechanism for degradation, which is different from the pathways for short-chain alkylphenols. nih.gov Other degradation mechanisms for alkylphenols involve aromatic ring hydroxylation or oxidation of the alkyl chain. nih.gov Fungi can also eliminate long-chain alkylphenols by forming phenolic polymers through the action of oxidative enzymes. nih.gov The biodegradation of alkylphenols can be influenced by their structure; for example, highly branched isomers are often more resistant to degradation. nih.gov In environmental matrices like stream sediments, microbial communities are effective at biodegrading compounds like 4-nonylphenol. acs.org

Table 1: Key Microbial Enzymes in the Degradation of Azo Dyes and Alkylphenols

| Enzyme | Type | Microbial Source | Degradation Mechanism | References |

|---|---|---|---|---|

| Azoreductase | Reductase | Bacteria (e.g., Pseudomonas, Staphylococcus), Yeasts | Reductive cleavage of the azo bond (-N=N-), typically under anaerobic conditions, forming aromatic amines. jazindia.commicrobiologyresearch.orgnih.gov | jazindia.commicrobiologyresearch.orgnih.gov |

| Laccase | Oxidase | Fungi (e.g., White-rot fungi), Bacteria | Oxidative degradation of phenolic compounds and aromatic amines through a non-specific free radical mechanism. ijcmas.comtandfonline.comresearchgate.net | ijcmas.comtandfonline.comresearchgate.net |

| Lignin Peroxidase (LiP) | Peroxidase | Fungi (e.g., Phanerochaete chrysosporium) | H₂O₂-dependent oxidation of a wide range of aromatic compounds, including azo dyes. ijcmas.comnih.gov | ijcmas.comnih.gov |

| Manganese Peroxidase (MnP) | Peroxidase | Fungi (e.g., Phanerochaete chrysosporium) | H₂O₂-dependent oxidation, particularly effective on phenolic structures. ijcmas.comnih.gov | ijcmas.comnih.gov |

| Ring-hydroxylating Dioxygenases | Oxygenase | Bacteria | Incorporation of oxygen atoms into the aromatic ring, leading to ring cleavage and mineralization of alkylphenols and aromatic amines. tandfonline.comnih.gov | tandfonline.comnih.gov |

Photodegradation Kinetics and Product Identification in Aqueous and Atmospheric Environments

Photodegradation is a significant abiotic pathway for the transformation of this compound in the environment, driven by exposure to sunlight, particularly UV radiation. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by photosensitizing species present in the water, such as hydroxyl radicals (•OH). nih.gov

The photodegradation of azo dyes often involves the generation of highly reactive oxygen species (ROS), which attack the dye molecule. nih.gov The hydroxyl radical is a powerful, non-selective oxidant that can initiate degradation by adding to the aromatic rings or the azo linkage. acs.orgrsc.org Theoretical studies using density functional theory (DFT) on similar azo dyes suggest that the degradation pathway initiated by •OH addition to the azo chromophore, followed by the cleavage of the N=N bond, is energetically favorable. acs.org Another possible pathway involves the cleavage of the C-N bond adjacent to the azo group. acs.org

In aqueous solutions, the photodegradation of the alkylphenol portion of the molecule, such as 4-tert-butylphenol, has been shown to produce several intermediate products. nih.gov Direct photolysis can yield products like 4-tert-butylcatechol (B165716) and dimers. nih.gov When the degradation is driven by hydroxyl radicals (e.g., in the presence of H₂O₂), the identified products include 4-tert-butylcatechol and hydroquinone. nih.gov Further degradation can lead to the cleavage of the benzene (B151609) ring, resulting in the formation of short-chain organic acids like formic acid and oxalic acid, and eventual mineralization to CO₂ and H₂O. nih.govresearchgate.net

The kinetics of photodegradation for many azo dyes follow a pseudo-first-order model, where the rate of degradation is proportional to the concentration of the dye. rsc.orgrdd.edu.iq The rate is influenced by several factors, including the intensity of light, pH of the medium, and the concentration of the dye and any present photocatalysts or radical scavengers. rdd.edu.iqresearchgate.net For instance, ions like carbonate and bicarbonate, commonly found in natural waters, can act as radical scavengers, inhibiting the degradation rate by consuming hydroxyl radicals. researchgate.net

Table 2: Potential Photodegradation Products of Azo Dyes and Alkylphenols

| Parent Compound Type | Potential Intermediate Products | Formation Pathway | References |

|---|---|---|---|

| Azo Dyes | Phenyldiazene radical, Phenol (B47542) | •OH attack at the C-atom next to the azo linkage, leading to C-N bond cleavage. | acs.org |

| Radical intermediates from N-O bond formation | •OH attack at the N-atom of the azo linkage, leading to N=N bond cleavage. | acs.org | |

| Phenols / Alkylphenols | Catechol, Hydroquinone, Benzoquinone | •OH attack on the aromatic ring, leading to hydroxylation. | nih.govresearchgate.netmdpi.com |

| 4-tert-butylcatechol | Direct photolysis or •OH-mediated oxidation of 4-tert-butylphenol. | nih.gov | |

| Short-chain organic acids (e.g., Maleic acid, Oxalic acid, Formic acid) | Ring-opening of hydroxylated intermediates. | researchgate.netoatext.com |

Environmental Monitoring Techniques and Analytical Methodologies for Detection in Complex Matrices

Effective monitoring of this compound and its degradation products in complex environmental matrices like water, soil, and sediment is crucial for assessing its fate and potential impact. A variety of analytical methodologies are employed for this purpose, each with its own advantages and limitations.

The standard and most widely used techniques are based on chromatography coupled with mass spectrometry. epa.govcdc.gov

High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) or a diode-array detector (DAD) is a powerful tool for separating and identifying water-soluble dyes and their polar degradation products. epa.gov Electrospray ionization (ESI) is a common MS interface for these analytes. microbiologyresearch.org

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. cdc.gov For azo dyes, a common approach involves a chemical reduction step (e.g., with sodium dithionite (B78146) or tin(II) chloride) to cleave the azo bond, followed by GC-MS analysis of the resulting, more volatile aromatic amines. epa.gov This method can serve as an indicator for the presence of the parent azo dye. epa.gov

A major challenge in environmental analysis is the complexity of the sample matrix, which can contain numerous interfering substances. researchgate.net Therefore, sample preparation, including extraction and preconcentration steps, is critical. Methods like solid-phase extraction (SPE) are often used to isolate and concentrate the analytes from water samples before instrumental analysis. cdc.gov

In recent years, novel detection methods have been developed to provide faster, more portable, and cost-effective screening.

Sensor Arrays: Fluorescent sensor arrays based on conjugated polymers have been designed for the detection of azo dyes at nanomolar concentrations in water. nsf.gov These sensors exhibit unique fluorescence response patterns for different dyes, which can be analyzed using statistical methods like linear discriminant analysis (LDA) to identify individual compounds. nsf.gov

Smartphone-Based Detection: Simple and economical colorimetric systems using smartphone cameras as detectors have been developed for the determination of azo dyes. uomustansiriyah.edu.iq These methods rely on processing the RGB (Red, Green, Blue) data from a digital image of the sample to quantify the dye concentration. uomustansiriyah.edu.iq

Table 3: Comparison of Analytical Methods for Azo Dye Detection

| Method | Principle | Advantages | Limitations | References |

|---|---|---|---|---|

| HPLC-MS/DAD | Chromatographic separation followed by mass spectrometric or UV-Vis detection. | High sensitivity and specificity; suitable for a wide range of polar compounds. | Requires expensive equipment; can be time-consuming. | nih.govepa.gov |

| GC-MS (with reduction) | Chemical cleavage of azo bond followed by gas chromatographic separation and mass spectrometric detection of amines. | Effective for identifying the parent dye structure via its breakdown products. | Indirect detection; not suitable for non-volatile or thermally unstable products. | epa.govcdc.gov |

| Fluorescent Sensor Arrays | Pattern-based fluorescence changes of polymer sensors upon binding with the analyte. | High sensitivity (nanomolar range); potential for differentiation of similar dyes. | Susceptible to interference from other fluorescent compounds or quenchers in the matrix. | nsf.gov |

| Smartphone Colorimetry | Colorimetric analysis of a sample using a smartphone camera and image processing software. | Low cost, portable, rapid on-site screening. | Lower sensitivity and specificity compared to lab-based methods; best for colored solutions. | uomustansiriyah.edu.iq |

Advanced Oxidation Processes (AOPs) for Remediation and Environmental Treatment

Advanced Oxidation Processes (AOPs) are a group of powerful water treatment technologies designed to degrade persistent organic pollutants like this compound. rsc.org The defining characteristic of AOPs is the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH), which has a very high oxidation potential (2.8 V). researchgate.netkirj.ee These radicals can attack and break down complex organic molecules, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. bohrium.compublish.csiro.au

Several AOPs have proven effective for the degradation of azo dyes and phenolic compounds:

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.gov The process is highly effective and fast, particularly at acidic pH. nih.govirost.ir Its efficiency can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional •OH radicals. bohrium.com

Ozonation: This process uses ozone (O₃), a strong oxidant itself, which can be combined with H₂O₂ or UV light to increase the production of hydroxyl radicals. bohrium.comnih.gov Ozonation is effective for decolorization and degradation, though it can be more expensive than other AOPs. kirj.eebohrium.com

Photocatalysis: Heterogeneous photocatalysis typically employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. nih.govmdpi.com These charge carriers react with water and oxygen to produce •OH and other reactive oxygen species that degrade the pollutant. nih.govmdpi.com

Persulfate-Based AOPs: These methods utilize persulfate (PS, S₂O₈²⁻) as an oxidant, which can be activated by heat, UV light, or transition metals (like iron) to produce the sulfate (B86663) radical (SO₄•⁻). nih.gov The sulfate radical is also a powerful oxidant and can effectively degrade a wide range of organic contaminants. nih.govresearchgate.net

Hydrodynamic Cavitation (HC): This AOP uses the physical energy from the collapse of cavitation bubbles to create localized hot spots with extreme temperatures and pressures, leading to the formation of •OH radicals from water molecules. irost.ir The efficiency of HC is often enhanced by combining it with oxidants like H₂O₂ or Fenton's reagent. irost.ir

The integration of AOPs with biological treatments is a promising strategy. AOPs can be used as a pre-treatment step to break down the recalcitrant dye molecule into more biodegradable intermediates, which can then be completely mineralized by a subsequent, cost-effective biological treatment stage. bohrium.com

Table 4: Overview of Advanced Oxidation Processes (AOPs) for Dye and Phenol Remediation

| AOP Method | Principle | Key Reactants/Catalysts | Primary Oxidizing Species | References |

|---|---|---|---|---|

| Fenton / Photo-Fenton | Catalytic decomposition of H₂O₂ by iron ions, enhanced by UV light. | H₂O₂, Fe²⁺, UV light (for photo-Fenton) | •OH | bohrium.comnih.govirost.ir |

| Ozonation | Oxidation by molecular ozone and/or •OH from ozone decomposition. | O₃, H₂O₂, UV light | O₃, •OH | kirj.eebohrium.comnih.gov |

| Heterogeneous Photocatalysis | Generation of electron-hole pairs on a semiconductor surface by light. | TiO₂, ZnO, UV/Visible light | •OH, O₂•⁻, h⁺ | nih.govmdpi.commdpi.com |

| Persulfate (PS) Activation | Activation of persulfate to generate strong radical species. | S₂O₈²⁻, Heat, UV, Fe²⁺ | SO₄•⁻, •OH | nih.govresearchgate.net |

| Hydrodynamic Cavitation | Formation and collapse of cavities in a liquid. | Water, H₂O₂ (optional) | •OH | irost.irresearchgate.net |

Emerging Research Directions and Future Perspectives

Innovative Synthetic Strategies for Precision Molecular Design

The future of azo-phenolic materials hinges on the ability to synthesize molecules with unparalleled precision. Traditional methods are giving way to more advanced strategies that offer greater control over molecular architecture, leading to materials with highly specific and enhanced properties.

Current research emphasizes the move beyond classical synthesis to more sophisticated techniques. For instance, oxidative polycondensation is being used to create novel azophenol polymers. researchgate.net Advanced strategies are also being developed for the highly selective derivatization of phenolic compounds. kib.ac.cnnih.gov These include regioselective C-H bond activation, which allows for functionalization at specific positions on the phenolic ring, a task that is difficult to achieve with classical electrophilic substitution methods due to the activating nature of the hydroxyl group. nih.gov

Another promising avenue is the reconstruction of the molecular skeleton through ring-formation reactions. For example, o-allyl phenols can undergo Wacker-type oxidative cyclization to form benzofuran (B130515) derivatives, offering a pathway to new classes of complex molecules derived from simpler phenolic precursors. nih.gov These innovative methods provide the precision necessary to fine-tune electronic and steric properties, which is crucial for applications ranging from liquid crystals to advanced optical materials. The goal is to move from statistical functionalization to deterministic, single-site modification, enabling the creation of molecules designed for a specific purpose.

| Synthetic Strategy | Description | Potential Advantage for Azo-Phenols |

| Regioselective C-H Activation | Direct functionalization of a specific C-H bond on the aromatic ring, often using a directing group and a metal catalyst. nih.gov | Precise placement of functional groups to fine-tune photo-switching, solubility, and self-assembly properties. |

| Oxidative Polycondensation | Polymerization of phenolic monomers using an oxidant, forming C-C and C-O linkages. researchgate.net | Creation of high-molecular-weight azo-polymers with high thermal stability for use in advanced materials. |

| Wacker-Type Oxidative Cyclization | Palladium-catalyzed intramolecular cyclization of o-allyl phenols to form benzofuran rings. nih.gov | Synthesis of rigid, complex azo-phenol derivatives with novel electronic and structural characteristics. |

| Friedel-Crafts Acylation | Acylation of the phenolic ring using an acyl chloride and a Lewis acid catalyst. nih.gov | A method for building more complex chalcone-like structures onto the phenol (B47542) backbone. |

Advanced Characterization of Dynamic Processes at Ultrafast Time Scales

The functionality of 4-(4-Butylphenylazo)phenol, particularly its photochromism, is governed by dynamic molecular processes that occur on incredibly short timescales. Understanding these dynamics is key to optimizing its performance in applications like optical switching and energy storage.